molecular formula C19H22ClNO4 B2855574 N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433965-44-7

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No. B2855574
CAS RN: 433965-44-7
M. Wt: 363.84
InChI Key: LVQRHCMBQFUSSK-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. It belongs to a class of drugs called PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a crucial role in regulating energy metabolism, fatty acid oxidation, and glucose homeostasis.

Mechanism Of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide works by activating PPARδ, which regulates the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake. This leads to an increase in fatty acid oxidation, mitochondrial biogenesis, and muscle fiber type switching, resulting in improved endurance and physical performance.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased oxygen consumption, enhanced glucose uptake, improved insulin sensitivity, reduced inflammation, and decreased lipid accumulation in the liver and adipose tissue. It also promotes the formation of new blood vessels and protects against oxidative stress.

Advantages And Limitations For Lab Experiments

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It can be easily administered orally or intraperitoneally and has a long half-life, which allows for convenient dosing schedules. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully monitored.

Future Directions

There are several potential future directions for N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide research, including:
1. Developing novel PPARδ agonists with improved efficacy and safety profiles.
2. Investigating the role of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide in the treatment of metabolic disorders such as diabetes and obesity.
3. Exploring the potential of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide on cancer cells and its potential as an adjunct therapy for cancer treatment.
5. Investigating the long-term effects of N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide on cardiovascular health and the risk of adverse events such as stroke and heart attack.
In conclusion, N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide is a promising drug with potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and ensure its safety and efficacy for clinical use.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized using a variety of methods, but the most common one involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-(4-methoxyphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiology, oncology, neurology, and sports medicine. It has been shown to improve endurance, reduce inflammation, and enhance mitochondrial function in animal models and human clinical trials.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-13-11-17(18(24-3)12-16(13)20)21-19(22)5-4-10-25-15-8-6-14(23-2)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRHCMBQFUSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-methoxyphenoxy)butanamide

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